

# An In-depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine

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## Compound of Interest

Compound Name: 5-(4-Bromophenyl)oxazol-2-amine

Cat. No.: B3055995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-(4-Bromophenyl)oxazol-2-amine**. Given the limited availability of detailed experimental data for this specific molecule, this guide also incorporates information from closely related structural analogs to provide a broader context for research and development.

## Chemical Identification

The compound **5-(4-Bromophenyl)oxazol-2-amine** is a heterocyclic aromatic molecule containing an oxazole ring substituted with a 4-bromophenyl group at the 5-position and an amine group at the 2-position.

Identifier	Value	Source
IUPAC Name	5-(4-bromophenyl)-1,3-oxazol-2-amine	LookChem[1]
CAS Number	6826-26-2	LookChem[1], Guidechem[2]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	-
Molecular Weight	239.07 g/mol	-
Canonical SMILES	C1=CC(=CC=C1C2=C(N=C(O2)N)Br)	-

Note: While the CAS number 6826-26-2 is associated with **5-(4-Bromophenyl)oxazol-2-amine** by several chemical suppliers, at least one vendor lists a different compound under this number, indicating a potential data discrepancy. Researchers should verify the identity of any commercial samples.

## Physicochemical Properties

Detailed experimental physicochemical data for **5-(4-Bromophenyl)oxazol-2-amine** is not readily available in the public domain. The following table presents predicted properties and data from structurally similar compounds.

Property	Value	Notes
Physical State	Solid (predicted)	Based on analogous compounds.
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Sparingly soluble in water (predicted); Soluble in organic solvents like DMSO, DMF (predicted)	Based on general characteristics of similar heterocyclic compounds.
pKa	Not available	-

## Synthesis and Characterization

A definitive, peer-reviewed synthesis protocol for **5-(4-Bromophenyl)oxazol-2-amine** has not been identified in the current literature. However, several established synthetic routes to 2-amino-5-aryloxazoles can be proposed.

### Plausible Synthetic Pathways

Two primary synthetic strategies are commonly employed for the preparation of the 2-aminooxazole scaffold.

#### Method 1: From an $\alpha$ -Haloketone and Urea/Cyanamide

This is a classical approach to forming the 2-aminooxazole ring system. The synthesis would involve the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide) with urea or a related reagent.

#### Method 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile method for constructing oxazole rings from aldehydes and tosylmethyl isocyanide (TosMIC).<sup>[2][3][4]</sup> In a variation to produce a 2-amino derivative, a different isocyanide precursor or subsequent functional group manipulation would be necessary.

## Proposed Experimental Protocol (Analogous to Method 1)

The following protocol is a generalized procedure based on the synthesis of similar 2-amino-5-aryloxazoles and should be optimized for the specific synthesis of **5-(4-Bromophenyl)oxazol-2-amine**.

Reaction:

- Step 1: Materials and Reagents:
  - 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)
  - Urea (2.0-3.0 eq)

- Solvent (e.g., Ethanol, DMF, or Acetonitrile)
- Base (optional, e.g.,  $\text{NaHCO}_3$ ,  $\text{K}_2\text{CO}_3$ )
- Step 2: Reaction Setup:
  - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(4-bromophenyl)ethan-1-one and the chosen solvent.
  - Add urea to the mixture. If a base is used, it should be added at this stage.
- Step 3: Reaction Execution:
  - Heat the reaction mixture to reflux and maintain for a period of 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Step 4: Work-up and Purification:
  - Upon completion, cool the reaction mixture to room temperature.
  - If a precipitate forms, it can be collected by filtration.
  - Alternatively, the solvent can be removed under reduced pressure.
  - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

## Characterization

The structure of the synthesized **5-(4-Bromophenyl)oxazol-2-amine** should be confirmed using standard analytical techniques:

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic protons of the bromophenyl ring, a singlet for the oxazole ring proton, and a broad singlet for the amine protons.
$^{13}\text{C}$ NMR	Signals corresponding to the carbons of the bromophenyl and oxazole rings.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern for bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ) should be observable.
FT-IR	Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (aromatic and oxazole rings), and C-Br stretching.

## Biological Activity and Potential Applications

While no specific biological data for **5-(4-Bromophenyl)oxazol-2-amine** has been found, the 2-amino-5-aryloxazole scaffold is a known pharmacophore present in molecules with a wide range of biological activities.

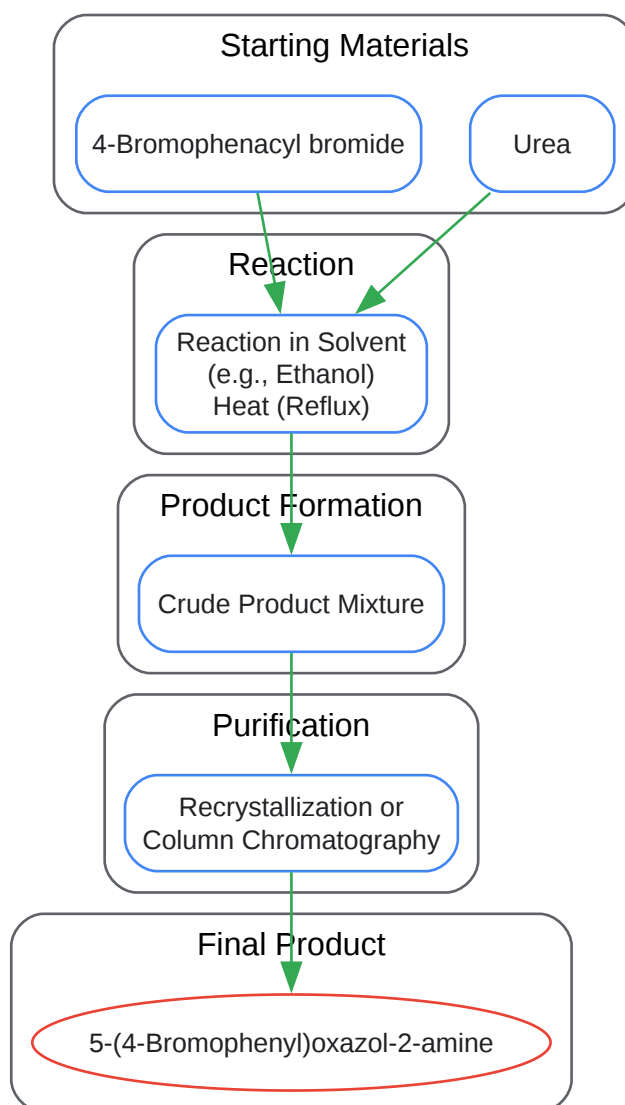
Derivatives of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, an important target in anti-angiogenic cancer therapy.[5] The broader class of oxazole-containing compounds has been explored for anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6]

The presence of the 4-bromophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially through halogen bonding interactions with biological targets.

## Visualizations

### Synthetic Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for **5-(4-Bromophenyl)oxazol-2-amine**.

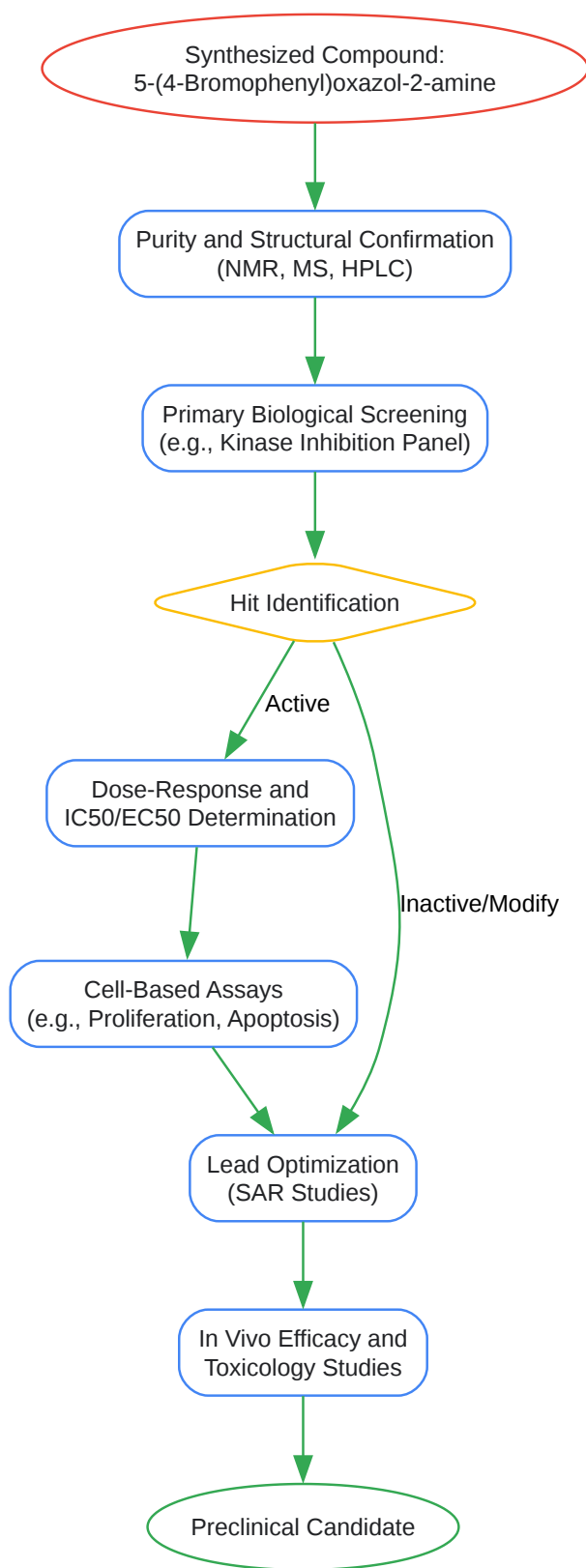


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Caption: Plausible synthesis of **5-(4-Bromophenyl)oxazol-2-amine**.

## Logical Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the evaluation of a novel compound like **5-(4-Bromophenyl)oxazol-2-amine** in a drug discovery context.



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Caption: Drug discovery workflow for a novel chemical entity.

## Conclusion

**5-(4-Bromophenyl)oxazol-2-amine** is a molecule of interest due to its structural similarity to other biologically active compounds. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and potential evaluation based on established chemical principles and data from related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development.

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